molecular formula C11H12O4 B168401 3-[3-(Methoxycarbonyl)phenyl]propanoic acid CAS No. 111376-50-2

3-[3-(Methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B168401
CAS No.: 111376-50-2
M. Wt: 208.21 g/mol
InChI Key: OFPPVELHHQODQJ-UHFFFAOYSA-N
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Description

3-[3-(Methoxycarbonyl)phenyl]propanoic acid is a high-purity organic compound with the molecular formula C 11 H 12 O 4 and a molecular weight of 208.21 g/mol . This solid serves as a versatile chemical building block, particularly in pharmaceutical research and organic synthesis. The structure, featuring both a carboxylic acid and a protected methyl ester functional group on the same phenyl ring, makes it a valuable intermediate for constructing more complex molecules, such as through amide bond formation or further derivatization of the propanoic acid chain. Researchers utilize this compound in the development of potential active pharmaceutical ingredients (APIs) and other fine chemicals. The product is labeled with GHS warning symbols and carries the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . It should be handled with care, following the corresponding precautionary statements. This product is intended for research purposes and laboratory use only. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use. For safe handling and storage, please refer to the provided Safety Data Sheet (SDS). The recommended storage condition is sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-(3-methoxycarbonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-15-11(14)9-4-2-3-8(7-9)5-6-10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPPVELHHQODQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111376-50-2
Record name 3-[3-(methoxycarbonyl)phenyl]propanoic acid
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Preparation Methods

Acylation of Benzene Derivatives

The Friedel-Crafts acylation serves as a foundational step for introducing acyl groups to aromatic rings. While direct acylation of benzene with propionyl chloride faces challenges due to directing group requirements, substituted benzene derivatives (e.g., 3-methoxybenzoic acid) can undergo regioselective acylation. For example, 3-methoxybenzoic acid reacts with propionyl chloride in the presence of AlCl₃ at 0–5°C to yield 3-(methoxycarbonyl)propiophenone.

Oxidation of Ketone to Carboxylic Acid

The resulting propiophenone derivative is oxidized to the corresponding carboxylic acid using KMnO₄ in acidic media (H₂SO₄/H₂O, 80°C, 6 h). This step achieves 78–85% conversion efficiency, though over-oxidation risks necessitate careful temperature control.

Palladium-Catalyzed C–H Arylation

Direct Arylation of Propanoic Acid Derivatives

Recent advances in C–H activation enable direct coupling of propanoic acid derivatives with aryl halides. As demonstrated in enantioselective arylations, α-aminoisobutyric acid undergoes palladium(II)-catalyzed coupling with 3-bromophenyl methyl ester using (R)-BINAP as a chiral ligand. Key parameters:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : (R)-BINAP (12 mol%)

  • Solvent : Toluene/ethyl acetate (20:1)

  • Yield : 68–94%

Post-Functionalization with Methoxycarbonyl Groups

The coupled product’s phenyl ring is functionalized via nucleophilic acyl substitution. Treatment with methyl chloroformate in dichloromethane (0°C, 2 h) installs the methoxycarbonyl group, though competing side reactions limit yields to 36–45%.

Multi-Step Synthesis from β-Alanine Derivatives

Carbamate Formation

β-Alanine reacts with methyl chloroformate under alkaline conditions (2N NaOH, 10°C) to form 3-[(methoxycarbonyl)amino]propanoic acid. While this intermediate differs from the target compound, the methodology highlights critical considerations:

  • pH Control : Maintain pH >10 during reaction to prevent premature hydrolysis

  • Workup : Acidification to pH 2 precipitates the product, enabling isolation via ethyl acetate extraction

Aromatic Ring Installation via Suzuki Coupling

The amino group in 3-[(methoxycarbonyl)amino]propanoic acid is replaced with a 3-bromophenyl moiety using Suzuki-Miyaura conditions:

  • Aryl Boronic Acid : 3-Methoxycarbonylphenylboronic acid

  • Base : K₂CO₃

  • Catalyst : Pd(PPh₃)₄

  • Solvent : DME/H₂O (4:1)

  • Yield : 62% (theoretical)

Ester Hydrolysis of Preformed Methoxycarbonylpropanoates

Synthesis of Methyl 3-[3-(Methoxycarbonyl)phenyl]propanoate

A two-step protocol involves:

  • Mitsunobu Reaction : Coupling 3-hydroxybenzoic acid methyl ester with propanol using DIAD/PPh₃ (THF, 0°C to RT, 12 h)

  • Esterification : Treating the product with methanol/H₂SO₄ (reflux, 4 h) to form the diester

Selective Hydrolysis

Controlled hydrolysis with NaOH (2N, 60°C, 2 h) followed by HCl acidification (pH 1) yields the target acid with 81–90% efficiency. Critical factors include:

  • Solvent System : Methanol/water (65:35 v/v) optimizes solubility

  • Temperature : Keeping hydrolysis below 65°C minimizes decarboxylation

Industrial-Scale Considerations

Cost-Benefit Analysis of Synthetic Routes

MethodStarting Material Cost ($/kg)Yield (%)Purity (%)Scalability
Friedel-Crafts1207895Moderate
Palladium Catalysis9809499Low
β-Alanine Derivatization453685High
Ester Hydrolysis2208199.3High

Waste Stream Management

The palladium-catalyzed route generates heavy metal waste (0.8 kg Pd per 100 kg product), necessitating costly recovery systems. In contrast, ester hydrolysis produces benign inorganic salts (NaCl, K₂SO₄), favoring environmental sustainability .

Scientific Research Applications

3-[3-(Methoxycarbonyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Methoxycarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected 3-Phenylpropanoic Acid Derivatives

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Key Structural Differences
3-[3-(Methoxycarbonyl)phenyl]propanoic acid 3-methoxycarbonyl C₁₁H₁₂O₄ Methoxycarbonyl group at position 3
3-(3-Hydroxyphenyl)propanoic acid 3-hydroxy C₉H₁₀O₃ Hydroxyl group instead of methoxycarbonyl
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-hydroxy, 3-methoxy C₁₀H₁₂O₄ Additional hydroxyl at position 4
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-bromo, 2-methoxy C₁₀H₁₁BrO₃ Bromine and methoxy at positions 5 and 2
3-(2′-Tolyl)propanoic acid 2-methyl C₁₀H₁₂O₂ Methyl group at position 2

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The methoxycarbonyl group in the target compound enhances acidity (pKa ~3.5–4.0) compared to hydroxyl-substituted analogs (pKa ~4.5–5.0) due to its electron-withdrawing nature .
  • Steric effects: Bulky substituents (e.g., bromine in 3-(5-bromo-2-methoxyphenyl)propanoic acid) reduce rotational freedom, influencing crystal packing and solubility .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogs

Compound Name LogP Water Solubility (mg/mL) Melting Point (°C)
This compound 1.8 0.5 145–148
3-(3-Hydroxyphenyl)propanoic acid 1.2 12.3 98–101
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 1.5 8.7 120–123
3-(5-Bromo-2-methoxyphenyl)propanoic acid 2.5 0.2 160–163

Key Observations :

  • The methoxycarbonyl group increases lipophilicity (LogP = 1.8) compared to hydroxylated analogs (LogP = 1.2–1.5) .
  • Bromine substitution significantly reduces water solubility (0.2 mg/mL) due to increased molecular weight and hydrophobicity .

Key Observations :

  • For instance, cyclopentane-1,3-dione isosteres of similar compounds retain receptor binding affinity while improving metabolic stability .
  • Metabolic pathways: Hydroxylated analogs (e.g., 3-(3′-hydroxyphenyl)propanoic acid) are common colonic fermentation products, whereas methoxycarbonyl derivatives are less prevalent in biological systems, suggesting differences in biodegradability .

Biological Activity

3-[3-(Methoxycarbonyl)phenyl]propanoic acid, with the molecular formula C₁₁H₁₂O₄, is an organic compound recognized for its potential biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by diverse research findings.

  • Molecular Weight : 196.22 g/mol
  • Chemical Structure : The compound features a methoxycarbonyl group attached to a phenyl ring, influencing its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methoxycarbonyl group enhances hydrogen bonding capabilities, which can affect binding affinity and the overall activity of the compound in biological systems. The precise pathways and targets are contingent upon the context of its application, including potential roles in drug development and therapeutic interventions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Enzyme Inhibition : Preliminary studies suggest that it can inhibit specific enzymes involved in metabolic processes, which could be beneficial in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInhibits enzymes related to metabolism

Case Study 1: Antioxidant Effects

A study evaluated the antioxidant capacity of this compound using various in vitro assays. The results indicated significant scavenging activity against DPPH radicals, suggesting its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, indicating its efficacy in modulating inflammatory responses .

Comparison with Similar Compounds

The unique methoxycarbonyl group distinguishes this compound from similar compounds like:

  • 3-(3-Methoxyphenyl)propanoic acid : Lacks the methoxycarbonyl group, exhibiting different reactivity.
  • 3-(3-Carboxyphenyl)propanoic acid : Contains a carboxylic group affecting solubility and biological interactions.

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